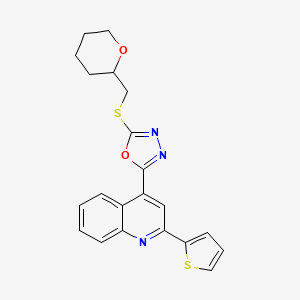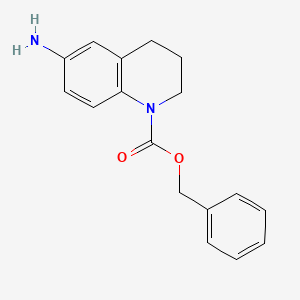
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a pyrrole ring substituted with two 3,4-dihydroxyphenyl groups, making it a significant molecule in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3,4-dihydroxybenzaldehyde with an amine derivative, followed by cyclization to form the pyrrole ring . The reaction conditions often require a catalyst and a specific temperature range to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials and polymers
Mécanisme D'action
The mechanism of action of 3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways and cellular processes. The compound’s ability to undergo oxidation and reduction makes it a versatile molecule in biochemical studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Bis(4-hydroxyphenyl)pyrrole-2,5-dione
- Pyrrolo[3,4-c]pyrrole-1,3-dione
- Pyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
3,4-Bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione is unique due to the presence of two 3,4-dihydroxyphenyl groups, which impart distinct chemical and biological properties.
Propriétés
Numéro CAS |
653572-67-9 |
|---|---|
Formule moléculaire |
C16H11NO6 |
Poids moléculaire |
313.26 g/mol |
Nom IUPAC |
3,4-bis(3,4-dihydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C16H11NO6/c18-9-3-1-7(5-11(9)20)13-14(16(23)17-15(13)22)8-2-4-10(19)12(21)6-8/h1-6,18-21H,(H,17,22,23) |
Clé InChI |
FIQIUQXSGNPKOC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=C(C(=O)NC2=O)C3=CC(=C(C=C3)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole](/img/structure/B12521137.png)
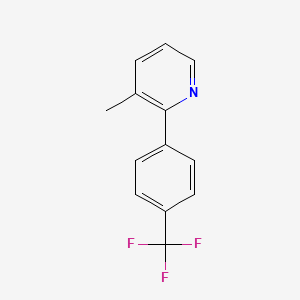

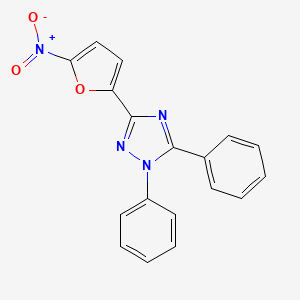
![1H-Pyrazole-5-carboxamide, 1-(6-chloro-2-naphthalenyl)-N-[2'-[(dimethylamino)methyl]-3-fluoro[1,1'-biphenyl]-4-yl]-3-methyl-](/img/structure/B12521163.png)
![Pyrrolidine, 1-[[4-[(4-methoxyphenyl)thio]phenyl]methyl]-](/img/structure/B12521165.png)
![3-(But-3-enoyl)-1-ethyl-3-azabicyclo[3.2.1]octane-2,7-dione](/img/structure/B12521166.png)
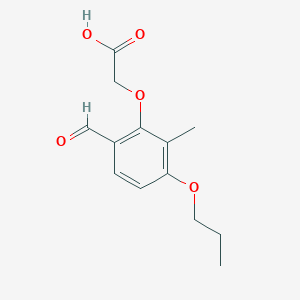

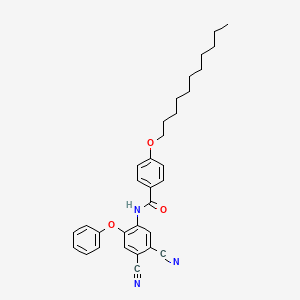
![4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid](/img/structure/B12521195.png)
